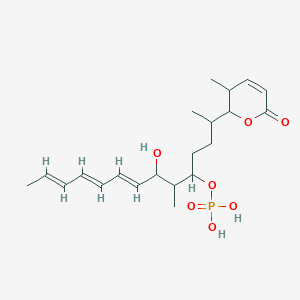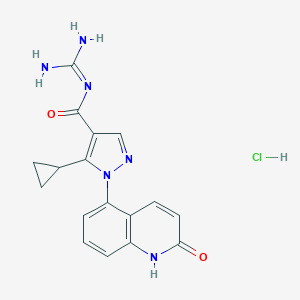
2-Oxo-Zoniporide Hydrochloride
Vue d'ensemble
Description
2-Oxo-Zoniporide Hydrochloride is a chemical compound known for its role as an inhibitor of the sodium-hydrogen exchanger type 1 (NHE-1). This compound is primarily used in scientific research to study myocardial ischemic injury due to its ability to inhibit NHE-1, which plays a crucial role in regulating intracellular pH and cell volume .
Méthodes De Préparation
The synthesis of 2-Oxo-Zoniporide Hydrochloride involves multiple stepsThis system utilizes Escherichia coli expressing human aldehyde oxidase to produce 2-Oxo-Zoniporide from Zoniporide through a series of oxidation reactions . The synthetic route typically involves seven steps, starting from Zoniporide and leading to the formation of 2-Oxo-Zoniporide .
Analyse Des Réactions Chimiques
2-Oxo-Zoniporide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The primary reaction involved in its synthesis from Zoniporide.
Reduction: Potential reduction reactions under specific conditions.
Substitution: Possible substitution reactions depending on the reagents and conditions used.
Common reagents and conditions for these reactions include the use of aldehyde oxidase for oxidation and various reducing agents for reduction reactions. The major product formed from these reactions is 2-Oxo-Zoniporide .
Applications De Recherche Scientifique
2-Oxo-Zoniporide Hydrochloride has several scientific research applications:
Chemistry: Used as a reference material for studying the activity of aldehyde oxidase and other related enzymes.
Biology: Investigated for its effects on cellular processes involving NHE-1.
Medicine: Studied for its potential therapeutic applications in treating myocardial ischemic injury.
Industry: Utilized in the development of new drugs and biochemical assays
Mécanisme D'action
The mechanism of action of 2-Oxo-Zoniporide Hydrochloride involves the inhibition of the sodium-hydrogen exchanger type 1 (NHE-1). By inhibiting NHE-1, the compound helps regulate intracellular pH and cell volume, which is crucial in preventing myocardial ischemic injury. The molecular targets include the NHE-1 protein, and the pathways involved are related to ion exchange and cellular homeostasis .
Comparaison Avec Des Composés Similaires
2-Oxo-Zoniporide Hydrochloride is unique due to its specific inhibition of NHE-1. Similar compounds include:
Zoniporide: The parent compound from which 2-Oxo-Zoniporide is derived.
Other NHE-1 inhibitors: Compounds that inhibit NHE-1 but may have different chemical structures and properties.
Compared to these similar compounds, this compound stands out due to its specific application in studying myocardial ischemic injury and its unique synthetic route involving aldehyde oxidase .
Propriétés
IUPAC Name |
5-cyclopropyl-N-(diaminomethylidene)-1-(2-oxo-1H-quinolin-5-yl)pyrazole-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2.ClH/c18-17(19)22-16(25)11-8-20-23(15(11)9-4-5-9)13-3-1-2-12-10(13)6-7-14(24)21-12;/h1-3,6-9H,4-5H2,(H,21,24)(H4,18,19,22,25);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNQWOPWCHKKNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC(=O)N4)C(=O)N=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


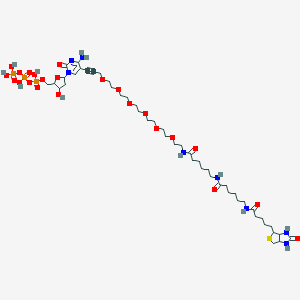

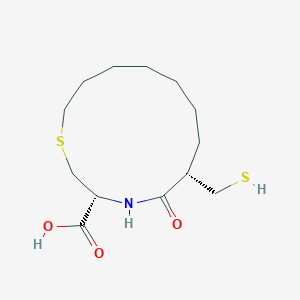
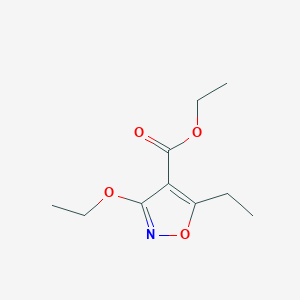
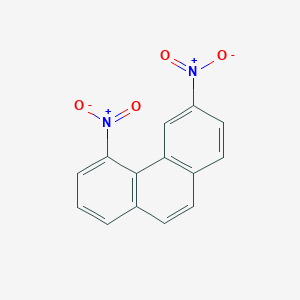


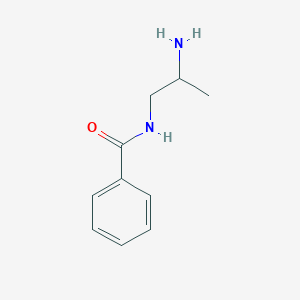
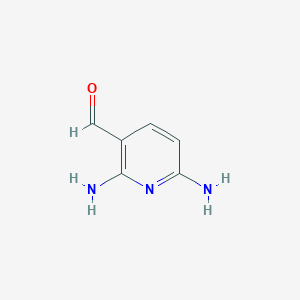


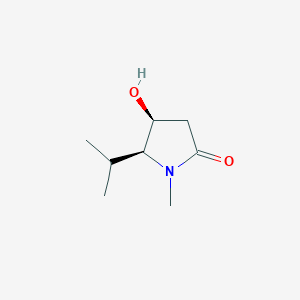
![2,4-bis[(4-hydroxyphenyl)methyl]-5-methoxy-3-[(E)-2-phenylethenyl]phenol](/img/structure/B116345.png)
